molecular formula C10H6FNO B3220413 6-Fluoroquinoline-3-carbaldehyde CAS No. 1196154-66-1

6-Fluoroquinoline-3-carbaldehyde

Cat. No.: B3220413
CAS No.: 1196154-66-1
M. Wt: 175.16 g/mol
InChI Key: PUMHTKUNRZZGSF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinoline (B57606) Nucleus in Medicinal and Organic Chemistry

The quinoline nucleus, a heterocyclic aromatic compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is not only a product of industrial processes but is also found in numerous natural products, particularly in alkaloids derived from various plant species. orientjchem.orgwikipedia.org The most prominent early example is quinine, an alkaloid from the bark of the Cinchona tree, which has been used for centuries to treat malaria. rsc.org

The discovery of quinine's potent antimalarial properties marked the beginning of quinoline's ascent in medicinal chemistry. rsc.org This led to the development of a vast library of synthetic quinoline-based drugs with a broad spectrum of pharmacological activities. orientjchem.org The quinoline scaffold is considered a "privileged structure" in drug discovery, as its derivatives have been found to exhibit a remarkable range of biological effects. orientjchem.orgresearchgate.net

Key milestones in the history of quinoline in medicinal chemistry include:

Antimalarials: Following the model of quinine, synthetic analogs like chloroquine, primaquine, and mefloquine (B1676156) were developed and became cornerstone treatments for malaria. nih.govwikipedia.org

Antibacterial Agents: The development of quinolone and later fluoroquinolone antibiotics, such as nalidixic acid and ciprofloxacin (B1669076), revolutionized the treatment of bacterial infections. nih.govwikipedia.org These agents primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. wikipedia.org

Anticancer Drugs: Compounds like camptothecin (B557342) and its analog topotecan, which feature a quinoline core, have been developed as potent anticancer agents. nih.gov

Other Therapeutic Areas: The versatility of the quinoline nucleus is further demonstrated by its presence in drugs for various other conditions, including local anesthetics (e.g., dibucaine), anti-inflammatory agents, and antiviral compounds. nih.govnih.gov

In organic chemistry, the quinoline ring system is a valuable synthetic target. Numerous named reactions have been developed for its synthesis, including the Skraup, Combes, and Friedländer syntheses, highlighting its importance as a building block for more complex molecules. orientjchem.orgnih.gov

Strategic Importance of 6-Fluoroquinoline-3-carbaldehyde as a Versatile Synthetic Scaffold

This compound stands out as a particularly valuable intermediate in organic synthesis due to the unique combination of its three key structural features: the quinoline core, the fluorine substituent at the 6-position, and the carbaldehyde group at the 3-position.

The quinoline nucleus itself provides a rigid, aromatic framework that is a proven pharmacophore, present in numerous biologically active compounds. researchgate.netrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in various intermolecular interactions, which are crucial for binding to biological targets.

The fluorine atom at the 6-position is a strategic modification common in many modern pharmaceuticals, especially within the fluoroquinolone class of antibiotics. fluoromart.com The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can alter the electronic properties of the quinoline ring, potentially improving binding affinity to target proteins and modulating the compound's pharmacokinetic profile, such as its ability to cross biological membranes. fluoromart.com

The carbaldehyde group (-CHO) at the 3-position is a highly versatile functional group that serves as a linchpin for a wide array of chemical transformations. ijsr.net This aldehyde is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows for the construction of a diverse range of derivatives through reactions such as:

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other C=N bonded systems, which are themselves important pharmacophores or intermediates for further cyclization reactions. rsc.orgresearchgate.net

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (6-fluoroquinoline-3-carboxylic acid), a key structural motif in many quinolone antibiotics, or reduced to a primary alcohol. researchgate.net

Carbon-Carbon Bond Formation: It can participate in various C-C bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The strategic placement of these three components makes this compound a powerful building block. It provides a direct route to novel fluoroquinolone derivatives and other complex heterocyclic systems. Chemists can leverage the established biological relevance of the 6-fluoroquinoline (B108479) core while utilizing the reactive aldehyde handle to explore new chemical space and develop compounds with tailored biological activities, from antimicrobial to antiplasmodial and beyond. fluoromart.comresearchgate.net

Compound and Activity Tables

Table 1: Chemical Compounds Mentioned

Compound NameChemical FormulaKey Role/Feature
This compoundC₁₀H₆FNOCentral subject; versatile synthetic intermediate
QuinolineC₉H₇NParent heterocyclic aromatic compound
QuinineC₂₀H₂₄N₂O₂Natural antimalarial drug; historical significance
ChloroquineC₁₈H₂₆ClN₃Synthetic antimalarial drug
CiprofloxacinC₁₇H₁₈FN₃O₃Broad-spectrum fluoroquinolone antibiotic
CamptothecinC₂₀H₁₆N₂O₄Natural anticancer agent
DibucaineC₂₀H₂₉N₃O₂Local anesthetic
Nalidixic AcidC₁₂H₁₂N₂O₃First-generation quinolone antibiotic
2-Chloroquinoline-3-carbaldehyde (B1585622)C₁₀H₆ClNOAnalogous reactive intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMHTKUNRZZGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 6 Fluoroquinoline 3 Carbaldehyde

Transformations of the Carbaldehyde Functional Group

The aldehyde group is a key site for a variety of chemical reactions, including oxidation, condensation, and cyclocondensation, leading to a wide array of derivatives.

The aldehyde functional group of quinoline-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to quinoline-3-carboxylic acids, which are important precursors for various biologically active compounds. For instance, the oxidation of 2-chloroquinoline-3-carbaldehydes can be achieved by heating in acetic acid with sodium acetate. rsc.org While specific studies on the direct oxidation of 6-fluoroquinoline-3-carbaldehyde are not extensively detailed in the provided results, the general reactivity of quinoline-3-carbaldehydes suggests that similar oxidative pathways would be applicable. The resulting 6-fluoroquinoline-3-carboxylic acid is a known compound. sigmaaldrich.com

Common oxidizing agents used for converting aldehydes to carboxylic acids include potassium permanganate, chromic acid, and milder reagents like silver oxide. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Table 1: Oxidation of this compound

Reactant Product Reagents and Conditions
This compound 6-Fluoroquinoline-3-carboxylic acid Oxidizing agent (e.g., KMnO4, CrO3)
2-Chloro-6-substituted-quinoline-3-carbaldehyde 2-Oxo-1,2-dihydro-quinoline-3-carbaldehyde Acetic acid, sodium acetate, microwave irradiation rsc.org

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. wjpsonline.comnih.gov

These Schiff bases are versatile intermediates in their own right and have been extensively studied. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) reacts with various amines and hydrazines to produce Schiff bases. rsc.org Condensation with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes to form more complex hydrazono-quinolines. nih.gov Aromatic aldehydes generally form more stable Schiff bases compared to their aliphatic counterparts. wjpsonline.com

Table 2: Representative Condensation Reactions

Aldehyde Amine/Hydrazine Product
2-Chloroquinoline-3-carbaldehyde Hydrazine hydrate 2-Chloro-3-(hydrazonomethyl)quinoline nih.gov
2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) Phenyl hydrazine Corresponding Schiff base rsc.org
Benzaldehyde n-Butylamine n-Butyl-1-phenylmethanimine mdpi.com

Cyclocondensation reactions involving the aldehyde group of quinoline-3-carbaldehydes and various nitrogen-containing nucleophiles provide a powerful strategy for the synthesis of fused heterocyclic systems. These reactions often proceed through an initial condensation to form a Schiff base, followed by an intramolecular cyclization.

For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.org Similarly, reaction with azidotrimethylsilane (B126382) can yield tetrazolo[1,5-a]quinolines. nih.gov These fused systems are of significant interest due to their potential biological activities. The incorporation of other heterocyclic rings onto the quinoline (B57606) framework is a common strategy to enhance medicinal properties. rsc.org

Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups onto the heterocyclic core.

In derivatives of this compound that also contain a halogen at the C-2 position, such as 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), the C-2 chlorine atom is a primary site for nucleophilic attack. This reactivity is well-documented for 2-chloroquinoline-3-carbaldehydes, where the chlorine can be displaced by a wide range of nucleophiles. rsc.orgresearchgate.net

These nucleophiles include secondary amines like thiomorpholine (B91149) and N-methylpiperazine, which react in the presence of a base such as potassium carbonate to yield the corresponding 2-substituted quinoline-3-carbaldehydes. rsc.orgnih.gov The reaction with alkylthiols can also occur to produce 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net

The nucleophilic aromatic substitution pathway is a key method for introducing amine and various heterocyclic moieties onto the quinoline scaffold. This is particularly relevant for the synthesis of compounds with potential pharmaceutical applications. The reaction of 2-chloroquinoline-3-carbaldehyde with N-methylpiperazine in the presence of potassium carbonate results in the formation of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. rsc.org Similarly, reaction with thiomorpholine under basic conditions yields 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.orgnih.gov These reactions demonstrate the utility of SNAr in building complex molecular architectures based on the quinoline core. The introduction of such moieties can significantly influence the biological activity of the resulting compounds. rsc.org

Table 3: Nucleophilic Aromatic Substitution Reactions

Substrate Nucleophile Product
2-Chloroquinoline-3-carbaldehyde Thiomorpholine 2-Thiomorpholino-quinoline-3-carbaldehyde rsc.orgnih.gov
2-Chloroquinoline-3-carbaldehyde N-Methylpiperazine 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde rsc.org
2-Chloroquinoline-3-carbaldehyde Alkylthiol 2-(Alkylthiol)quinoline-3-carbaldehyde researchgate.net

Synthesis of Complex Fluoroquinoline Derivatives

The aldehyde functional group at the C-3 position of this compound serves as a versatile anchor for a variety of chemical transformations. This reactivity allows for its use as a foundational scaffold in the synthesis of more complex molecules, including fused heterocyclic systems, molecular hybrids, and organometallic complexes. These derivatizations leverage the aldehyde for constructing intricate molecular architectures with potential applications in medicinal and materials chemistry.

Formation of Fused Heterocyclic Systems (e.g., Benzodiazepines, Aminopyrimidines)

The electrophilic nature of the aldehyde carbon in this compound makes it a key reactant in condensation reactions with various nucleophiles to construct fused-ring systems. These reactions typically involve the initial formation of a Schiff base, followed by an intramolecular cyclization step to yield a stable heterocyclic structure fused to the quinoline core.

Benzodiazepines: The synthesis of quinoline-fused benzodiazepine (B76468) systems can be achieved through the reaction of a quinoline aldehyde derivative with a suitable diamine. For instance, the condensation of a 2-chloroquinoline-3-carbaldehyde with o-phenylenediamine (B120857) is a known pathway to form benzodiazepine-like structures. nih.govnih.gov This reaction proceeds via the formation of an intermediate Schiff base from the reaction between the aldehyde and one of the amino groups of the diamine, followed by cyclization involving the second amino group. While specific examples starting directly from this compound are not extensively detailed, the established reactivity of related chloroquinoline carbaldehydes provides a clear precedent for this transformation. nih.gov

Aminopyrimidines and Other Fused Systems: The aldehyde group is instrumental in building other fused heterocycles. For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The proposed mechanism involves the initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent intramolecular cyclization with the elimination of HCl. nih.gov

Furthermore, the reaction with hydrazine derivatives leads to fused pyrazole (B372694) rings. The condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine (B124118) yields a Schiff base that, upon heating, undergoes intramolecular cyclization to afford a 1H-pyrazolo[3,4-b]quinoline derivative. nih.gov Similarly, reactions with aminopyrimidine synthons, such as guanidine (B92328) or other amino-substituted pyrimidines, can be employed to construct fused pyrimidine (B1678525) rings like pyrido[2,3-d]pyrimidines, leveraging the aldehyde as the key electrophilic partner. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoline-3-carbaldehydes
Reactant with Quinoline AldehydeResulting Fused SystemReaction TypeReference
o-PhenylenediamineBenzodiazepine derivativeCondensation, Cyclization nih.gov
Formamide / Formic Acid1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-oneCondensation, Cyclization nih.gov
Phenylhydrazine1H-Pyrazolo[3,4-b]quinolineCondensation, Intramolecular Cyclization nih.gov
GuanidineFused Aminopyrimidine SystemCondensation, Cyclization researchgate.net

Conjugate and Hybrid Molecule Design

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially enhanced or synergistic biological profile. The 6-fluoroquinoline (B108479) core is a common scaffold in these designs, and the C-3 carbaldehyde provides a reactive handle for conjugation. nih.govnih.gov

The aldehyde can be derivatized to facilitate linking. For example, it can be oxidized to a carboxylic acid, which is then activated to form amide or ester bonds with another bioactive molecule. nih.gov Alternatively, the aldehyde can undergo reductive amination with an amino group on a second molecule to form a stable amine linkage.

Research in this area has produced a variety of hybrid molecules where a fluoroquinolone, such as ciprofloxacin (B1669076), is linked to other molecular entities. nih.govmdpi.com These include:

Fluoroquinolone-Oxadiazole Hybrids: Synthesized by linking the fluoroquinolone scaffold to a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (B1634218) moiety, often through a chloroacetyl linker. mdpi.com

Fluoroquinolone-Peptide Conjugates: Cationic peptides have been conjugated to fluoroquinolones like levofloxacin (B1675101) to improve cellular uptake and target interaction. nih.gov The linkage is typically formed by creating an amide bond between the fluoroquinolone's carboxylic acid (which can be derived from the aldehyde) and an amino group on the peptide. nih.gov

Osteotropic Fluoroquinolone Conjugates: To target bone tissue, fluoroquinolones have been conjugated to phosphonate (B1237965) moieties, creating prodrugs designed for site-specific delivery. nih.gov

These strategies highlight the utility of the quinoline framework in creating complex hybrid molecules where the aldehyde group, or its derivatives, serves as a crucial point of connection. nih.govnih.gov

Table 2: Strategies for Hybrid Molecule Synthesis from Fluoroquinolones
Conjugated MoietyLinkage TypeRationaleReference
OxadiazoleAmide/Ester via linkerCombine antibacterial profiles mdpi.com
Cationic PeptidesAmideEnhance cellular uptake nih.gov
PhosphonatesEster/AmideTargeted delivery to bone tissue nih.gov
Neomycin BAmide via linkerOptimize physicochemical properties for activity nih.gov

Metal Complexation Studies with Transition Metals (e.g., Co(II), Zn(II))

Fluoroquinolone derivatives are well-known for their ability to chelate metal ions, a property that can influence their biological activity. mdpi.comnih.gov Typically, chelation occurs through the 4-carbonyl oxygen and the 3-carboxyl oxygen. nih.gov While this compound lacks the carboxyl group, it can be derivatized into ligands capable of coordinating with transition metals like Co(II) and Zn(II).

A common strategy involves converting the aldehyde into a Schiff base. The resulting imine nitrogen introduces a new coordination site. For example, quinoline-3-carbaldehyde can be reacted with hydrazides or amines to form multidentate Schiff base ligands. mdpi.com These ligands can then form stable complexes with metal ions. The coordination often involves the azomethine (imine) nitrogen and another donor atom, such as the quinoline ring nitrogen or a phenolic oxygen from the amine/hydrazide component. mdpi.comnih.gov

In one study, a quinoline derivative ligand, 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, was used to synthesize complexes with Zn(II) and Cu(II). nih.gov The resulting Zn(II) complex, with the formula [Zn(HL)₂], demonstrated coordination involving the amino nitrogen and the hydroxyl oxygen of the ligand. nih.gov Similarly, Schiff bases derived from quinoline-3-carbohydrazide (B3054276) and various substituted benzaldehydes form octahedral complexes with Co(II) and other metals, with coordination occurring via the azomethine nitrogen and the amide carbonyl oxygen. mdpi.com The formation of these metal complexes alters the electronic and steric properties of the parent molecule, which can lead to modified or enhanced biological profiles. nih.gov

Table 3: Metal Complexation of this compound Derivatives
Metal IonLigand TypeCoordination SitesResulting Complex GeometryReference
Zn(II)Schiff Base (from 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde)Amino Nitrogen, Hydroxyl OxygenTetrahedral (proposed) nih.gov
Co(II)Schiff Base (from quinoline-3-carbohydrazide)Azomethine Nitrogen, Carbonyl OxygenOctahedral ([CoL₂Cl(OH)]) mdpi.com
Cu(II)Schiff Base (from quinoline-3-carbohydrazide)Azomethine Nitrogen, Carbonyl OxygenOctahedral ([CuL₂Cl(OH)]) mdpi.com
Fe(III)Schiff Base (from quinoline-3-carbohydrazide)Azomethine Nitrogen, Carbonyl OxygenOctahedral ([FeL₂Cl₂(OH)]) mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6-Fluoroquinoline-3-carbaldehyde, ¹H NMR, ¹³C NMR, and 2D-NMR experiments provide unambiguous evidence for its constitution.

While specific spectral data for this compound is not extensively detailed in the provided search results, typical chemical shifts and coupling constants can be inferred from related fluoroquinoline structures. For instance, in a similar compound, 6-Fluoro-4-methoxyquinoline, the proton NMR spectrum shows signals in distinct regions corresponding to the quinoline (B57606) ring protons. nih.gov The aldehyde proton in this compound would be expected to appear as a singlet in the downfield region of the ¹H NMR spectrum, typically between δ 9-10 ppm. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a low field, often above 190 ppm. The carbons of the quinoline ring will appear in the aromatic region (typically δ 110-160 ppm), with their exact chemical shifts influenced by the fluorine substituent and the nitrogen atom. The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2820 and 2720 cm⁻¹. Vibrations associated with the quinoline ring system, including C=C and C=N stretching, would be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibration would likely appear as a strong band in the 1250-1000 cm⁻¹ range. For example, related fluoroquinoline derivatives show characteristic IR bands for the quinoline core. nih.gov

Functional Group Expected Absorption Range (cm⁻¹)
Aldehyde C=O Stretch1680-1700
Aldehyde C-H Stretch2820 and 2720
Aromatic C=C and C=N Stretch1600-1450
C-F Stretch1250-1000

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound (C₁₀H₆FNO), the expected monoisotopic mass is approximately 175.04 Da. uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. Subsequent fragmentation would likely involve the loss of the formyl radical (•CHO) to give a fragment at m/z 146, and the loss of carbon monoxide (CO) to yield a fragment at m/z 147. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the purity of the compound and for identifying any potential impurities or degradation products. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available and can aid in its identification in complex mixtures. uni.lu

Adduct Predicted m/z
[M+H]⁺176.05061
[M+Na]⁺198.03255
[M-H]⁻174.03605

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. Fluoroquinolone antibiotics, which share the quinoline core, typically exhibit significant UV absorption. nih.gov For instance, related compounds like ciprofloxacin (B1669076) and enrofloxacin (B1671348) show absorption maxima around 277-280 nm. nih.gov The presence of the aldehyde group may cause a slight shift in the absorption maxima.

Fluorescence spectroscopy can also be a valuable tool. Many quinolone derivatives are known to be fluorescent. nih.gov The fluorescence properties, including the excitation and emission maxima, are sensitive to the molecular structure and the solvent environment. The fluorescence of related fluoroquinolones has been studied, with emission maxima often observed in the blue region of the spectrum. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound, with the molecular formula C₁₀H₆FNO, the theoretical elemental composition can be calculated. uni.lu Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the sample.

Element Theoretical Percentage
Carbon (C)68.57%
Hydrogen (H)3.45%
Fluorine (F)10.85%
Nitrogen (N)8.00%
Oxygen (O)9.13%

Computational and Theoretical Investigations of 6 Fluoroquinoline 3 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like 6-fluoroquinoline-3-carbaldehyde. Density Functional Theory (DFT) is a prominent method used to investigate the conformational analysis and spectral behavior of such compounds. For instance, studies on related fluoroquinolone precursors have utilized the B3LYP/6-311++G** computational protocol. researchgate.net These calculations have revealed that intramolecular hydrogen bonding can significantly influence the energetic preference of different conformers. researchgate.net

Furthermore, DFT calculations are instrumental in determining various molecular properties. For this compound, the predicted collision cross section (CCS) values, which are related to the molecule's shape and size, have been calculated for different adducts using CCSbase. uni.lu For example, the predicted CCS for the [M+H]+ adduct is 131.3 Ų. uni.lu The molecular structure itself can be optimized using methods like the B3LYP/6-311G(d, p) method, and the calculated geometric parameters often show good agreement with experimental data. researchgate.net Natural Bond Orbital (NBO) calculations, another DFT-based analysis, can predict atomic charges and study intramolecular charge transfer interactions within the molecule. researchgate.net

Time-Dependent DFT (TD-DFT) extends these capabilities to the study of excited states, allowing for the prediction of electronic absorption spectra. This is crucial for understanding the photophysical properties of these compounds. While specific TD-DFT studies on this compound are not detailed in the provided results, the general applicability of this method to similar fluorinated quinoline (B57606) derivatives is well-established in computational chemistry.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+176.05061131.3
[M+Na]+198.03255142.1
[M-H]-174.03605133.9
[M+NH4]+193.07715151.7
[M+K]+214.00649138.4
[M+H-H2O]+158.04059124.0
[M+HCOO]-220.04153153.6
[M+CH3COO]-234.05718180.5
[M+Na-2H]-196.01800140.4
[M]+175.04278131.3
[M]-175.04388131.3
Data sourced from PubChemLite. uni.lu

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules, like derivatives of this compound, and biological macromolecules.

Prediction of Binding Affinities to Biological Macromolecules (e.g., DNA Gyrase, Topoisomerase IIα)

Fluoroquinolones are known to target bacterial DNA gyrase (topoisomerase II) and, in some cases, human topoisomerase II. mdpi.comnih.gov Molecular docking studies have been performed on various fluoroquinolones to predict their binding affinities to these enzymes. For example, docking studies of thirteen fluoroquinolones with human topoisomerase IIα (PDB ID: 4fm9) showed that these compounds form hydrogen bonds within the active site. nih.gov Ciprofloxacin (B1669076) and enoxacin (B1671340) were found to bind to the GLN773 residue with binding energies of -6.54 and -6.06 kcal/mol, respectively. nih.gov Similarly, gatifloxacin, lomefloxacin (B1199960), moxifloxacin (B1663623), norfloxacin (B1679917), and sarafloxacin (B1681457) also formed hydrogen bonds with GLN773, exhibiting binding energies ranging from -6.6 to -7.7 kcal/mol. nih.gov

In another study, docking of fluoroquinolones with human topoisomerase IIβ (PDB ID: 3Q3X) revealed significant interactions. nih.gov Enoxacin and levofloxacin (B1675101) were predicted to bind to ASP479 and SER480 residues with binding energies of -9.96 and -11.78 kcal/mol, respectively. nih.gov Norfloxacin, ofloxacin, and lomefloxacin also formed hydrogen bonds with these residues with binding energies between -10.35 and -11.8 kcal/mol. nih.gov These studies suggest that fluoroquinolones can act as potent inhibitors of these enzymes by binding to their active sites. nih.gov The crystal structure of DNA gyrase from Staphylococcus aureus (PDB IDs: 2XCS, 3FOE) has also been used as a target for docking studies of novel fluoroquinolone derivatives. nih.gov

Predicted Binding Energies of Fluoroquinolones to Human Topoisomerase IIα and IIβ

FluoroquinoloneTargetKey Interacting Residue(s)Predicted Binding Energy (kcal/mol)
CiprofloxacinTopoisomerase IIαGLN773-6.54
EnoxacinTopoisomerase IIαGLN773-6.06
GatifloxacinTopoisomerase IIαGLN773-6.86
LomefloxacinTopoisomerase IIαGLN773-6.84
MoxifloxacinTopoisomerase IIαGLN773-7.7
NorfloxacinTopoisomerase IIαGLN773-6.6
SarafloxacinTopoisomerase IIαGLN773-7.23
EnoxacinTopoisomerase IIβASP479, SER480-9.96
LevofloxacinTopoisomerase IIβASP479, SER480-11.78
NorfloxacinTopoisomerase IIβASP479, SER480-10.43
OfloxacinTopoisomerase IIβASP479, SER480-11.8
LomefloxacinTopoisomerase IIβASP479, SER480-10.35
Data adapted from molecular docking studies. nih.gov

Elucidation of Molecular Recognition Mechanisms

Molecular docking not only predicts binding affinities but also elucidates the specific interactions that govern molecular recognition. The binding of fluoroquinolones to their target enzymes typically involves a combination of hydrogen bonds and hydrophobic interactions. nih.gov For instance, in the docking of fluoroquinolones with human topoisomerase II, the formation of hydrogen bonds with specific amino acid residues like GLN773 in topoisomerase IIα and ASP479 and SER480 in topoisomerase IIβ is a key feature of the molecular recognition process. nih.gov

Furthermore, π-π stacking interactions between the quinolone nucleus of the ligands and nucleotide bases in the DNA binding site can also contribute to the stability of the ligand-protein complex. nih.gov The docked structures, often visualized using software like Discovery Studio, reveal the precise orientation of the ligand in the binding pocket and the amino acid residues involved in the interaction. nih.gov This detailed understanding of molecular recognition mechanisms is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For fluoroquinolones, QSAR models have been developed to understand the structural requirements for their antibacterial activity. These models can reveal that factors like polarity, lipophilicity, and electron density around specific functional groups are major contributors to the potency of these compounds. mdpi.com

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinolones, a pharmacophore model might include features like hydrogen bond acceptors and hydrophobic moieties. nih.gov Such a model, developed from a set of structurally diverse compounds with known biological activity, can be used as a 3D query to screen virtual libraries for new potential inhibitors. nih.gov A successful pharmacophore model can quantitatively explain the feature requirements for biological activity and can be validated through docking studies. nih.gov

In Silico Druggability Assessment (e.g., Lipinski's Rule of Five Compliance, excluding pharmacokinetic profiles like absorption, distribution, metabolism, excretion rates)

Before synthesizing and testing new compounds, it is beneficial to assess their "druglikeness" using computational methods. Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound possesses properties that would make it a likely orally active drug in humans. lindushealth.comdrugbank.com This rule considers four simple physicochemical parameters: molecular weight (MW), octanol-water partition coefficient (log P), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). lindushealth.com

A compound is considered to have good oral bioavailability if it meets the following criteria:

Molecular weight ≤ 500 Daltons

log P ≤ 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

While there are exceptions, this rule is a valuable tool for filtering large compound libraries to prioritize those with a higher probability of success in drug development. ni.ac.rs For instance, in a study involving a virtual combinatorial library of 6-fluoroquinolone analogs, an in-house developed drug-likeness filter integrating Lipinski's rule was used to assess the druggability of the generated compounds. researchgate.net

Chemometric Studies and Virtual Combinatorial Library Generation for Lead Discovery

Chemometrics applies mathematical and statistical methods to chemical data. In the context of drug discovery, chemometric studies, often combined with virtual combinatorial library generation, can be a powerful approach for identifying promising lead compounds. researchgate.net

A virtual combinatorial library of structurally similar analogs can be generated based on known active compounds. For example, a library of over 53,000 6-fluoroquinolone analogs was created to explore a wide range of chemical space. researchgate.net The druggability of these virtual compounds can then be assessed using filters like Lipinski's Rule of Five. researchgate.net Subsequently, the biological activity of the "drug-like" compounds can be predicted using QSAR models, such as those based on neural networks. researchgate.net

This integrated in silico approach, which combines virtual screening, pharmacophore modeling, and molecular docking, allows for the efficient exploration of large chemical libraries and the identification of novel QSAR guidelines that can aid in the further development and optimization of lead compounds. researchgate.net

Biological Activity Investigations of 6 Fluoroquinoline 3 Carbaldehyde Derivatives Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effects

Antimicrobial Activity Profiling

The antimicrobial potential of 6-fluoroquinoline-3-carbaldehyde derivatives has been extensively studied, revealing their efficacy against a wide range of pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown considerable promise as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for many fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. nih.gov This class of antibiotics is recognized for its broad-spectrum activity and favorable pharmacokinetic properties, such as good oral bioavailability and tissue penetration. orientjchem.org

Research has demonstrated that modifications to the basic fluoroquinolone structure can enhance antibacterial activity. For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, derived from a 6-fluoroquinoline (B108479) core, exhibited significant antibacterial properties. researchgate.net One particular derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was found to be highly potent. researchgate.net

Similarly, studies on 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives highlighted their inhibitory activity against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. orientjchem.org The development of resistance to existing antibiotics, particularly in Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, has spurred the synthesis of novel fluoroquinolone derivatives to combat these multi-drug resistant strains. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives:

Derivative NameGram-Positive Strain(s)Gram-Negative Strain(s)Activity Details
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereusEscherichia coli, Klebsiella pneumoniaeMIC of 4.1, 3.1, 3.1, 2.4, 1, and 1 µg/mL respectively. researchgate.net
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivativesStaphylococcus aureus, Streptococcus agalactiaePseudomonas aeruginosaGood inhibitory activity observed. orientjchem.org
1-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxo quinoline-3- carboxylic acidNot specifiedNot specifiedExcellent in vitro potency.

MIC: Minimum Inhibitory Concentration

Antifungal Properties

In addition to their antibacterial action, certain derivatives of 6-fluoroquinoline have demonstrated antifungal properties. For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed weak activity against Candida albicans and Aspergillus niger. researchgate.net Another study on 8-hydroxyquinoline (B1678124) 1,2,3-triazole derivatives, which share a quinoline (B57606) core, reported promising and selective antifungal activity against a panel of fungal species including Candida spp., Trichosporon asahii, Magnusiomyces capitatus, Microsporum spp., and Trichophyton spp. nih.gov Specifically, the derivatives 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol exhibited significant activity. nih.gov

The table below outlines the antifungal activity of some quinoline derivatives:

Derivative NameFungal Strain(s)Activity Details
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCandida albicans, Aspergillus nigerMIC of 25 and >100 µg/mL respectively. researchgate.net
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-olCandida spp., Microsporum spp., Trichophyton spp.MIC values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov
5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-olCandida spp., Microsporum spp., Trichophyton spp.MIC values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. nih.gov

MIC: Minimum Inhibitory Concentration

Anti-Tubercular Activity

The emergence of multi-drug resistant tuberculosis has necessitated the search for new and effective anti-tubercular agents. Fluoroquinolones have been identified as a promising class of compounds in this regard. nih.gov Modifications at the C-7 position of known fluoroquinolones like ciprofloxacin (B1669076), gatifloxacin, and moxifloxacin (B1663623) have led to the synthesis of new derivatives with promising anti-tubercular activities. nih.gov Research has shown that these derivatives can be effective against Mycobacterium tuberculosis. nih.govnih.gov The development of novel fluoroquinolone derivatives aims to provide more potent and safer alternatives to the current second-line anti-TB drugs. nih.gov

Anti-HIV Activity

The therapeutic potential of quinoline derivatives extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). Research into 6-desfluoroquinolones has shown that these compounds can act as inhibitors of HIV Tat-mediated transcription. nih.gov By designing hybrid molecules that combine the quinolone structure with other antiviral pharmacophores, researchers are exploring the possibility of creating multi-target agents that can inhibit different stages of the HIV replication cycle, such as reverse transcription and transcription. nih.gov While the anti-HIV activity of some derivatives has been observed, further optimization is needed to enhance their potency. nih.gov

Antioxidant Activity Evaluation

In addition to their antimicrobial effects, some this compound derivatives have been investigated for their antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various chronic diseases. nih.gov While direct studies on the antioxidant activity of this compound itself are limited, research on related quinoline structures suggests potential in this area. For instance, studies on other heterocyclic compounds have demonstrated that structural modifications can lead to significant antioxidant capacity. nih.govnih.gov The evaluation of antioxidant activity is often conducted using assays such as the oxygen radical absorbance capacity (ORAC) and the 2-deoxyribose degradation assay. nih.gov

Structure-Activity Relationships (SAR) for Biological Potency

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions on the quinoline ring influence the compound's potency.

For antibacterial activity, the presence of a fluorine atom at the C-6 position is a common feature of many potent fluoroquinolones. orientjchem.org The substituent at the C-7 position also plays a significant role in determining the antibacterial spectrum and potency. researchgate.net For instance, the introduction of a piperazinyl group at C-7 has been a successful strategy in developing effective antibacterial agents. researchgate.net Furthermore, modifications at the N-1 position can also modulate the activity. researchgate.net

In the context of anti-tubercular activity, modifications at the C-7 position of the fluoroquinolone scaffold have been a primary focus for developing new analogues with enhanced efficacy against Mycobacterium tuberculosis. nih.gov

Regarding antifungal activity, the introduction of a 1,2,3-triazole moiety to an 8-hydroxyquinoline core has been shown to yield compounds with potent and selective antifungal properties. nih.gov The nature of the substituent on the triazole ring further influences the activity profile. nih.gov

For anti-HIV agents based on the quinolone scaffold, the design of hybrid molecules that incorporate features of other known inhibitors, such as non-nucleoside reverse transcriptase inhibitors, is a strategy being explored to achieve dual-target inhibition. nih.gov

The lipophilicity of the derivatives is another critical factor influencing their biological activity, as it affects their ability to cross bacterial cell membranes. researchgate.net

Investigation of Biological Targets and Mechanisms of Action

The antibacterial efficacy of fluoroquinolone derivatives, including those derived from this compound, is primarily attributed to their targeted inhibition of essential bacterial enzymes known as type II topoisomerases. mdpi.com These enzymes, specifically DNA gyrase and topoisomerase IV, play a critical role in managing the topological state of DNA during replication, transcription, and repair, making them vital for bacterial survival. acs.orgnih.gov The absence of DNA gyrase in eukaryotes makes it a particularly attractive target for developing selective antibacterial agents. acs.org

The fundamental mechanism of action involves the stabilization of a covalent complex between the topoisomerase enzyme and the bacterial DNA. wikipedia.org Fluoroquinolones function by inhibiting the resealing step of the DNA strand-passage reaction catalyzed by these enzymes. This leads to an accumulation of double-strand DNA breaks, which ultimately triggers a cascade of cellular events culminating in bacterial cell death. wikipedia.orgwikipedia.org DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the principal target in many Gram-negative bacteria. nih.gov Conversely, topoisomerase IV is often the primary target in Gram-positive bacteria. nih.gov The GyrA subunit is involved in DNA recognition and cleavage, while the GyrB subunit possesses ATPase activity. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions between quinoline derivatives and their enzyme targets. These computational analyses help to predict the binding affinity and orientation of the compounds within the active site of the enzyme. For instance, studies on various quinoline analogs have shown interactions with key residues in the quinolone resistance-determining region (QRDR) of both GyrA and GyrB subunits, which is crucial for the enzyme's activity. nih.gov The central 4-oxo-3-carboxylic acid moiety of the quinolone scaffold is considered a primary binding site for DNA gyrase. mdpi.com

Research into novel quinoline derivatives continues to explore their potential as potent inhibitors of these bacterial enzymes. For example, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of both bacterial DNA gyrase and topoisomerase IV. nih.gov Similarly, molecular docking studies of certain 7-chloroquinoline (B30040) derivatives have shown favorable binding affinities with E. coli DNA gyrase B. researchgate.net

The table below presents data from a molecular docking study of newly designed fluoroquinolone analogs against E. coli DNA gyrase, illustrating their potential binding affinities compared to established antibiotics.

Table 1: Molecular Docking Binding Energies of Fluoroquinolone Analogs against E. coli DNA Gyrase

CompoundBinding Energy (kcal/mol)Reference
Compound 9FQ (Novel Analog)-14.0 nih.gov
Ciprofloxacin-9.0 to -12.0 nih.gov
Norfloxacin (B1679917)-9.0 to -12.0 nih.gov
Levofloxacin (B1675101)-9.0 to -12.0 nih.gov
Ofloxacin-9.0 to -12.0 nih.gov

Further studies have quantified the inhibitory activity of various quinolone derivatives against their target enzymes, often expressed as the half-maximal inhibitory concentration (IC50). The table below showcases the inhibitory activity of a novel cyclobutylaryl-substituted NBTI (non-fluoroquinolone inhibitor of bacterial type II topoisomerases) against S. aureus DNA gyrase and topoisomerase IV.

Table 2: Inhibitory Activity of a Novel NBTI Compound against S. aureus Topoisomerases

EnzymeCompoundIC50 (µM)Reference
S. aureus DNA GyraseCompound 140.125 µg/mL (MIC90) nih.gov
S. aureus Topoisomerase IVCompound 14Enhanced Inhibition nih.gov

These investigations into the biological targets and mechanisms of action are crucial for understanding the antibacterial properties of this compound derivatives and for the rational design of new, more potent therapeutic agents to combat bacterial infections. acs.org

Advanced Applications and Future Directions in Chemical Research

Role in Drug Discovery and Lead Optimization (Excluding Clinical Development)

6-Fluoroquinoline-3-carbaldehyde and its close chemical relatives, particularly 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), serve as pivotal starting materials in the discovery of new therapeutic agents. acs.org The quinoline (B57606) core is a "privileged scaffold," known to interact with various biological targets, and the 6-fluoro substitution is a hallmark of many successful fluoroquinolone antibiotics. researchgate.net This foundation makes the molecule a prime candidate for generating libraries of new compounds for screening and optimization.

In the process of lead optimization, the goal is to systematically modify a hit compound to improve its potency, selectivity, and pharmacokinetic properties. This compound offers multiple reaction sites for such modifications. Researchers utilize it as a foundational block, leveraging its aldehyde and quinoline ring functionalities to synthesize a wide array of derivatives. nih.gov

Key strategies include:

Aldehyde Group Functionalization: The aldehyde group is readily converted into other functional groups. For instance, it can be oxidized to form the corresponding carboxylic acid or reacted with various amines to produce a diverse range of imines (Schiff bases). nih.gov These modifications alter the molecule's size, polarity, and hydrogen bonding capabilities, which are critical for target binding.

Nucleophilic Substitution: In the closely related analog, 2-chloro-6-fluoroquinoline-3-carbaldehyde, the chlorine atom at the 2-position is susceptible to nucleophilic substitution. researchgate.netnih.gov This allows for the introduction of various substituents, such as methoxy (B1213986) groups or different amines, further expanding the chemical diversity of the resulting compounds. nih.gov

Building Block for Bioactive Scaffolds: The compound is used in reactions like the Vilsmeier-Haack reaction to produce the core quinoline structure, which is then elaborated into more complex molecules. nih.gov These derivatives have been investigated for a range of biological activities, including antibacterial, antimalarial, and anticancer properties.

Molecular docking studies on derivatives have provided insights into their potential mechanisms of action. For example, compounds derived from this scaffold have been analyzed for their binding affinity to targets like E. coli DNA gyrase B, an essential enzyme for bacterial replication and a known target of quinolone antibiotics. researchgate.netnih.gov

The table below summarizes the utility of this scaffold in creating new derivatives for biological evaluation.

Derivative Class Synthetic Transformation Potential Biological Application References
Schiff Bases (Imines)Condensation of the aldehyde group with various aminesAntibacterial, Antioxidant nih.gov
Carboxylic AcidsOxidation of the aldehyde groupAntibacterial nih.gov
Methoxy-quinolinesNucleophilic substitution of a 2-chloro analog with methanolAntibacterial nih.gov
Aryl amino-quinolinesReaction with different anilinesAntimicrobial jmpas.comresearchgate.net
Metal ComplexesFormation of a Schiff base ligand followed by chelation with metal ionsAntibacterial, Antioxidant acs.orgnih.gov

Supramolecular Chemistry and Materials Science Applications

Beyond its role in medicinal chemistry, the structural features of this compound lend themselves to applications in supramolecular chemistry and the design of new materials.

The quinoline ring contains a nitrogen atom that can be protonated to form salts, a common strategy in pharmaceutical science to improve solubility and stability. While research on the broader class of fluoroquinolone antibiotics shows extensive formation of salts and cocrystals with dicarboxylic acids, the application of this principle extends to building blocks like this compound. Current time information in Bangalore, IN.

A significant area of exploration is the synthesis of metal complexes. Research has demonstrated that a Schiff base ligand, prepared by reacting 2-chloro-6-fluoroquinoline-3-carbaldehyde with ethanolamine, can effectively chelate with transition metal ions like Cobalt(II) and Zinc(II). acs.orgacs.orgnih.govresearchgate.net These reactions result in highly organized supramolecular structures where the metal ion is coordinated with the ligand in a specific ratio, typically 1:2 [Metal:Ligand]. acs.org The resulting complexes are new chemical entities with distinct physical and chemical properties, including potential catalytic and enhanced biological activities. acs.orgresearchgate.net

While specific studies on this compound forming self-associating amphiphiles are not widely documented, related fluoroquinolone structures have been shown to form supramolecular gels. jmpas.comresearchgate.net For instance, certain salts of norfloxacin (B1679917) and enrofloxacin (B1671348) with dicarboxylic acids can create fibrillar networks that trap solvent molecules, forming viscoelastic gels. jmpas.com This suggests that with appropriate functionalization to introduce both hydrophobic and hydrophilic moieties, derivatives of this compound could be designed to exhibit similar self-assembly behaviors. The formation of metal complexes, as described above, is a clear example of creating organized molecular assemblies. acs.org

Catalytic Applications Beyond Synthesis of the Compound Itself

Currently, there is limited evidence of this compound being used directly as a catalyst. Its primary role is that of a reagent or building block. However, it serves as a precursor for synthesizing molecules that possess catalytic activity.

For example, the metal complexes of Cobalt(II) and Zinc(II) derived from a 6-fluoroquinoline (B108479) Schiff base ligand are themselves subjects of study for potential catalytic applications. nih.govresearchgate.net Transition metal complexes are widely used as catalysts in a variety of organic transformations, and these novel complexes represent a potential new class of catalysts.

Furthermore, in one reported synthesis, 2-chloro-6-fluoroquinoline-3-carbaldehyde was used as a reagent in a condensation reaction catalyzed by a reusable, solid-supported acid (sulfonic acid-functionalized Wang resin). aurigeneservices.com While the quinoline compound was not the catalyst in this instance, its participation in a reaction promoted by a green, reusable catalyst highlights its utility in modern, eco-conscious synthetic protocols.

Exploration of Novel Functionalization and Hybridization Strategies

A key area of ongoing research is the use of this compound as a scaffold for creating novel functionalized and hybrid molecules. Its defined points of reactivity—the aldehyde group and the quinoline ring system—are ideal for chemical elaboration.

Functionalization: As detailed in section 7.1, the aldehyde is a versatile handle for creating a variety of functional groups, including carboxylic acids and imines. nih.gov Research shows the successful substitution of the 2-chloro position in the analog with nucleophiles like methoxides and ethoxides, demonstrating the tunability of the quinoline core. researchgate.netnih.gov

Hybridization: This involves covalently linking the 6-fluoroquinoline scaffold to another distinct pharmacophore to create a hybrid molecule with potentially synergistic or novel activity. The synthesis of Schiff base ligands and their subsequent complexation with metal ions is a prime example of a hybridization strategy, merging organic ligand chemistry with inorganic coordination chemistry to create new organometallic compounds. acs.orgacs.org

These strategies allow for the systematic exploration of chemical space around the quinoline core, leading to the discovery of molecules with fine-tuned properties for specific applications in medicine and materials.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The development of sustainable chemical processes is a major focus of modern chemistry. Research involving this compound and its derivatives reflects this trend.

The traditional synthesis of the chloro-fluoro-quinoline carbaldehyde core often involves the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride and requires high temperatures and long reaction times. nih.govcore.ac.uk While effective, efforts are being made to develop greener alternatives.

Notable advancements include:

Microwave-Assisted Synthesis: In the synthesis of derivatives from 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, microwave irradiation has been employed. jmpas.comresearchgate.netresearchgate.net This technique often leads to dramatically reduced reaction times, lower energy consumption, and sometimes improved yields compared to conventional heating methods.

Use of Reusable Catalysts: The use of a solid-supported, recyclable acid catalyst (Wang-OSO3H) for reactions involving 2-chloro-6-fluoroquinoline-3-carbaldehyde demonstrates a commitment to green chemistry principles. aurigeneservices.com Such catalysts minimize waste as they can be easily recovered and reused for multiple reaction cycles.

These approaches signify a move towards more environmentally benign methods for both synthesizing the quinoline scaffold and for using it to create more complex, value-added molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoroquinoline-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Use Vilsmeier-Haack formylation, combining phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) to generate the formylating agent. React this with a fluorinated quinoline precursor under controlled temperatures (e.g., 353 K for 15 hours) .
  • Step 2 : Purify via recrystallization using petroleum ether/ethyl acetate mixtures to achieve >95% purity .
  • Key Parameters : Monitor reaction progress via TLC and adjust stoichiometry of POCl₃:DMF (e.g., 6.5 mL POCl₃ to 2.3 mL DMF) to minimize side products .

Q. How does the fluorine substituent influence the electronic properties and binding affinity of this compound in biological systems?

  • Methodology :

  • Experimental : Perform Hammett analysis or DFT calculations to quantify electron-withdrawing effects of the fluorine atom. Compare with non-fluorinated analogs.
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) to demonstrate enhanced binding affinity due to fluorine’s electronegativity and hydrophobic interactions .

Q. What advanced spectroscopic techniques are recommended for characterizing the structural features of this compound?

  • Methodology :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine position and 1H^{1}\text{H}-NMR for aldehyde proton identification (δ ~10 ppm).
  • X-ray Crystallography : Employ SHELXL for structure refinement, placing H-atoms in calculated positions with riding models (C–H 0.93–0.96 Å) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in drug design?

  • Methodology :

  • Step 1 : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization (e.g., aldehyde group for Schiff base formation) .
  • Validation : Cross-reference computational results with experimental data (e.g., XRD bond lengths) to validate accuracy .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of fluorinated quinolines?

  • Methodology :

  • Data Triangulation : Combine enzyme inhibition assays, cellular viability tests, and in silico docking studies to identify false positives/negatives.
  • Experimental Controls : Use fluorinated analogs (e.g., 6-Fluoro-4-methylcoumarin-3-carbonitrile) as reference compounds to isolate substituent-specific effects .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis of this compound derivatives?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron sources for weak diffraction patterns.
  • Refinement : Apply SHELXL’s twin refinement module for twinned crystals, adjusting HKLF5 parameters to model overlapping lattices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.